molecular formula C14H18ClN3O4 B2657846 6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide CAS No. 2094465-41-3

6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide

Cat. No.: B2657846
CAS No.: 2094465-41-3
M. Wt: 327.77
InChI Key: VGEKCIXJVKQRSN-UHFFFAOYSA-N
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Description

6-chloro-N’-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide is a chemical compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group and a carbohydrazide moiety, which is further modified with an oxolan-2-yl methoxy group and a propanoyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the chloro group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the carbohydrazide moiety: The carbohydrazide group can be introduced by reacting the pyridine derivative with hydrazine hydrate.

    Attachment of the oxolan-2-yl methoxy group: This step involves the reaction of the carbohydrazide derivative with oxirane (ethylene oxide) under basic conditions to form the oxolan-2-yl methoxy group.

    Introduction of the propanoyl group: The final step involves the acylation of the oxolan-2-yl methoxy derivative with propanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N’-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies and assays.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N’-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide: Unique due to the presence of both oxolan-2-yl methoxy and propanoyl groups.

    6-chloro-N’-{2-[(oxolan-2-yl)methoxy]acetyl}pyridine-2-carbohydrazide: Similar structure but with an acetyl group instead of a propanoyl group.

    6-chloro-N’-{2-[(oxolan-2-yl)methoxy]butanoyl}pyridine-2-carbohydrazide: Similar structure but with a butanoyl group instead of a propanoyl group.

Uniqueness

The uniqueness of 6-chloro-N’-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-N'-[2-(oxolan-2-ylmethoxy)propanoyl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c1-9(22-8-10-4-3-7-21-10)13(19)17-18-14(20)11-5-2-6-12(15)16-11/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEKCIXJVKQRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=NC(=CC=C1)Cl)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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